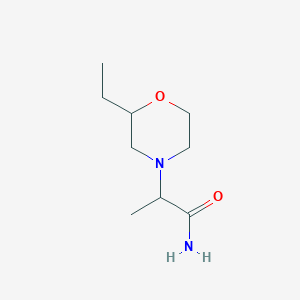

2-(2-Ethylmorpholin-4-yl)propanamide

Description

2-(2-Ethylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-ethylmorpholine moiety at the second carbon. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is modified with an ethyl group at the 2-position, which enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

2-(2-ethylmorpholin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKFZAGWFMGPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylmorpholin-4-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylmorpholine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring or the amide group.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethylmorpholin-4-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound : 2-(2-Ethylmorpholin-4-yl)propanamide

- Core Structure : Propanamide with a 2-ethylmorpholine substituent.

- Key Functional Groups : Morpholine (oxygen and nitrogen heterocycle), ethyl group, amide bond.

- Synthesis : Likely involves alkylation of morpholine with ethyl bromide, followed by coupling to a propanamide backbone via HATU/DIPEA-mediated amide bond formation, analogous to methods described for related acetamide derivatives .

Comparison Compounds :

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Core Structure : Propanamide with a fluorinated biphenyl and indole-ethyl group.

- Key Features : Fluorine atom enhances metabolic stability; indole group may act as a bioisostere for aromatic pharmacophores.

- Synthesis : Utilizes NaBH3CN for reductive amination and fluorinated biphenyl coupling, differing from the ethylmorpholine alkylation in the target compound .

2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives () Core Structure: Acetamide with a 2-oxo-morpholine ring. Synthesis: Involves LiOH-mediated hydrolysis and HATU/DIPEA amidation, similar to the target’s amide bond formation but lacks ethyl functionalization steps .

2-Chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide Hydrochloride ()

- Core Structure : Propanamide with chloro, diethoxy-phenyl, and morpholine groups.

- Key Features : Chlorine atom increases electrophilicity; hydrochloride salt improves aqueous solubility but may limit lipid bilayer penetration.

- Synthesis : Likely involves chlorination and etherification steps, contrasting with the target’s ethylmorpholine synthesis .

Physicochemical Properties

Key Observations :

- The ethylmorpholine group in the target compound strikes a balance between lipophilicity and polarity, enhancing both membrane permeability and solubility compared to the highly lipophilic fluorinated biphenyl-indole derivative .

- The hydrochloride salt in ’s compound improves solubility but may necessitate protonation for activity, unlike the free base form of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.